18-(Dimethylamino)octadecyl 2-ethylhexanoate
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Overview
Description
18-(Dimethylamino)octadecyl 2-ethylhexanoate is an organic compound with the molecular formula C28H57NO2 It is characterized by the presence of a long aliphatic chain, a tertiary amine group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-(Dimethylamino)octadecyl 2-ethylhexanoate typically involves the esterification of 2-ethylhexanoic acid with 18-(dimethylamino)octadecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
18-(Dimethylamino)octadecyl 2-ethylhexanoate can undergo various chemical reactions, including:
Oxidation: The tertiary amine group can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 18-(Dimethylamino)octadecanol and 2-ethylhexanol.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
18-(Dimethylamino)octadecyl 2-ethylhexanoate has several applications in scientific research:
Chemistry: Used as a surfactant or emulsifier in various chemical formulations.
Biology: Employed in the study of membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of 18-(Dimethylamino)octadecyl 2-ethylhexanoate is primarily related to its amphiphilic structure. The long aliphatic chain interacts with hydrophobic environments, while the dimethylamino group can engage in electrostatic interactions with negatively charged surfaces. This dual functionality allows it to act as an effective surfactant, stabilizing emulsions and facilitating the delivery of hydrophobic compounds.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide: Another surfactant with a similar long aliphatic chain and a quaternary ammonium group.
Stearyl dimethyl benzyl ammonium chloride: A compound with a similar structure but with a benzyl group attached to the nitrogen atom.
Uniqueness
18-(Dimethylamino)octadecyl 2-ethylhexanoate is unique due to the presence of the ester group, which imparts additional chemical reactivity and potential for functionalization. Its tertiary amine group also provides a different set of chemical properties compared to quaternary ammonium compounds.
Properties
CAS No. |
137992-37-1 |
---|---|
Molecular Formula |
C28H57NO2 |
Molecular Weight |
439.8 g/mol |
IUPAC Name |
18-(dimethylamino)octadecyl 2-ethylhexanoate |
InChI |
InChI=1S/C28H57NO2/c1-5-7-24-27(6-2)28(30)31-26-23-21-19-17-15-13-11-9-8-10-12-14-16-18-20-22-25-29(3)4/h27H,5-26H2,1-4H3 |
InChI Key |
JIVAJFNHAWAJAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OCCCCCCCCCCCCCCCCCCN(C)C |
Origin of Product |
United States |
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